![molecular formula C16H18O4 B12533612 [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol CAS No. 866082-84-0](/img/structure/B12533612.png)
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol is an organic compound with a complex structure that includes a benzyloxy group and two methoxy groups attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol typically involves the reaction of 3-(benzyloxy)-2,4-dimethoxybenzaldehyde with a reducing agent. One common method is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas is a potential method for large-scale synthesis. This method offers high yields and purity, making it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: 3-(Benzyloxy)-2,4-dimethoxybenzaldehyde or 3-(Benzyloxy)-2,4-dimethoxybenzoic acid.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted phenyl derivatives with different functional groups replacing the methoxy groups.
Aplicaciones Científicas De Investigación
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as oxidative stress or signal transduction. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethoxybenzyl alcohol: Similar structure but lacks the benzyloxy group.
3-(Benzyloxy)-2,4-dimethoxybenzaldehyde: Similar structure but contains an aldehyde group instead of a primary alcohol.
3-(Benzyloxy)-2,4-dimethoxybenzoic acid: Similar structure but contains a carboxylic acid group instead of a primary alcohol.
Uniqueness
[3-(Benzyloxy)-2,4-dimethoxyphenyl]methanol is unique due to the presence of both benzyloxy and methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
866082-84-0 |
|---|---|
Fórmula molecular |
C16H18O4 |
Peso molecular |
274.31 g/mol |
Nombre IUPAC |
(2,4-dimethoxy-3-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C16H18O4/c1-18-14-9-8-13(10-17)15(19-2)16(14)20-11-12-6-4-3-5-7-12/h3-9,17H,10-11H2,1-2H3 |
Clave InChI |
RLAYXYMJAITJSI-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)CO)OC)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-1-(4-hydroxy-2-oxo-1-phenylquinolin-3-yl)ethylideneamino]-4-nitrobenzamide](/img/structure/B12533534.png)
![5-[2-(4-Methoxyphenyl)ethyl]-3-oxo-1,2,3lambda~5~-oxadiazole](/img/structure/B12533536.png)
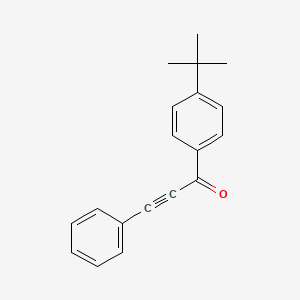
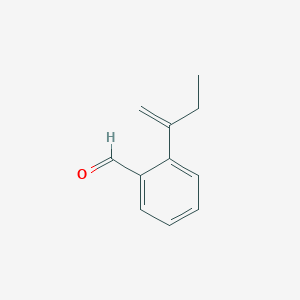

![4-(4'-Acetyl[1,1'-biphenyl]-4-yl)thiophene-2-carboxylic acid](/img/structure/B12533581.png)
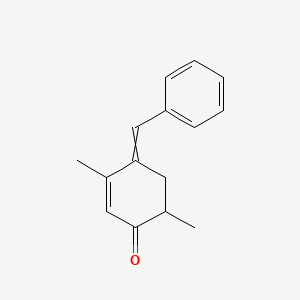
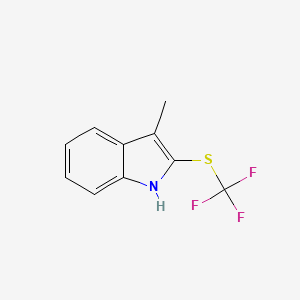
![2-{[1,2-Bis(diphenylphosphanyl)ethenyl]sulfanyl}aniline](/img/structure/B12533597.png)
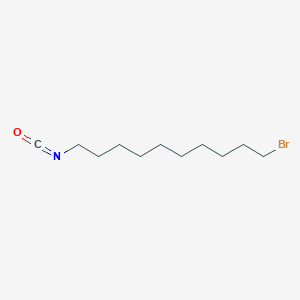

![3-(1,2-Benzoxazol-3-yl)-9-fluoro-5H-[1]benzopyrano[4,3-b]pyridine](/img/structure/B12533618.png)
![Piperazine, 1-[2-(4-ethoxy-3-methoxyphenyl)ethyl]-4-(3-phenylpropyl)-](/img/structure/B12533628.png)

